molecular formula C8H4F4N2 B1379984 4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile CAS No. 1448858-64-7

4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile

Cat. No.: B1379984
CAS No.: 1448858-64-7
M. Wt: 204.12 g/mol
InChI Key: OGDQRXVOGXRLPX-UHFFFAOYSA-N
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Description

4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound featuring an amino group at position 4, a fluorine atom at position 2, and a trifluoromethyl group at position 3. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals and agrochemicals. Its molecular formula is C₈H₄F₄N₂, with a molecular weight of 204.12 g/mol .

Properties

IUPAC Name

4-amino-2-fluoro-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4N2/c9-7-4(3-13)1-2-5(14)6(7)8(10,11)12/h1-2H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDQRXVOGXRLPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Positioning Bromination

This initial step introduces a bromine atom at the desired position on the aromatic ring, facilitating subsequent substitution reactions. The process involves:

  • Reactants: m-trifluoromethyl fluorobenzene , glacial acetic acid , vitriol oil (concentrated sulfuric acid) , and dibromohydantoin .
  • Conditions: Reflux at elevated temperatures with stirring, typically for 5–7 hours .
  • Reagent addition: C5H6Br2N2O2 (dibromohydantoin derivative) is added in batches, with molar ratios optimized around 0.6:1 relative to starting material.
  • Post-reaction: The mixture is washed with water and ice to isolate 4-fluoro-2-methyl bromobenzene trifluoride .

Data Table 1: Bromination Reaction Parameters

Parameter Value
Starting material 200 kg m-trifluoromethyl fluorobenzene
Glacial acetic acid 80 kg
Vitriol oil (H2SO4) 35 kg
Dibromohydantoin (C5H6Br2N2O2) 188 kg (per batch)
Reaction time 5–7 hours
Temperature Reflux (approx. 100°C)
Yield of brominated product >98%

Step 2: Cyano Group Displacement

This critical step involves replacing the bromine atom with a cyano group via nucleophilic substitution:

  • Reactants: Brominated intermediate , cuprous cyanide .
  • Conditions: Reflux with stirring, reaction duration around 20 hours .
  • Process: The brominated compound reacts with cuprous cyanide, which supplies the cyano group, under controlled temperature and inert atmosphere.
  • Outcome: Formation of 4-fluoro-2-trifluoromethyl cyanobenzene .

Data Table 2: Cyanation Reaction Conditions

Parameter Value
Brominated intermediate 250 kg
Cuprous cyanide 106 kg
Reaction time ~20 hours
Reaction temperature Reflux (~100°C)
Molar ratio (CuCN/Intermediate) ~1:1 to 1.1:1
Yield of cyanobenzene >98%

Step 3: Aminolysis Substitution

The final transformation introduces the amino group:

  • Reactants: 4-fluoro-2-trifluoromethyl cyanobenzene , liquefied ammonia , ethanol .
  • Conditions: Sealed reaction vessel, heated to 120°C for 8 hours .
  • Process: Dissolving the nitrile in ethanol, then adding liquefied ammonia, followed by heating to promote nucleophilic attack, replacing the nitrile with an amino group.
  • Final step: Purification with toluene yields 4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile with high purity.

Data Table 3: Aminolysis Reaction Parameters

Parameter Value
Reactant amount (Nitrile) 200 kg
Liquefied ammonia 27 kg
Ethanol 350 kg
Reaction temperature 120°C
Reaction time 8 hours
Final product yield ~168 kg (approx. 84%)

Research Findings and Optimization

  • The process emphasizes short reaction routes with high yields (up to 75%) and purity exceeding 99% .
  • The raw materials used are marketable and readily available , reducing costs.
  • The process involves less use of strong acids and cyanide reagents compared to traditional methods, making it more environmentally friendly.
  • The reaction conditions are optimized to minimize by-products and harmful emissions, aligning with industrial safety standards.

Comparative Analysis of Methods

Aspect Patent-Based Method Literature Synthesis Route Industrial Optimization
Raw Materials Marketable chemicals Benzaldehyde derivatives Marketable chemicals
Reaction Steps 3 3 3
Yield 73–75% ~75% >75%
Purity >99% >99% >99%
Environmental Impact Low Moderate Low
Cost Efficiency High Moderate High

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

    Coupling Reactions: The nitrile group can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst can be used.

Major Products Formed

    Substitution Products: Derivatives with various substituents replacing the amino group.

    Oxidation Products: Compounds with oxidized functional groups, such as carboxylic acids.

    Reduction Products: Compounds with reduced functional groups, such as amines.

Scientific Research Applications

Pharmaceutical Applications

4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer drugs. Notably, it is utilized in the synthesis of bicalutamide , a non-steroidal antiandrogen used primarily for prostate cancer treatment. Bicalutamide's effectiveness and low side effects make it a valuable drug, leading to an increased demand for its precursors, including this compound .

Table 1: Key Pharmaceuticals Derived from this compound

Drug NameApplicationMechanism of Action
BicalutamideProstate cancer treatmentAndrogen receptor antagonist
Other Anticancer AgentsVarious cancersTargeting hormonal pathways

Table 2: Synthesis Steps for this compound

StepReagents UsedYield (%)
Brominationm-trifluoromethyl fluorobenzene, glacial acetic acid, sulfuric acid73-75
Cyano Group ReplacementCuprous cyanide, liquid ammonia>99
AminolysisAmines>99

Research indicates that compounds structurally similar to this compound exhibit varying degrees of biological activity. Interaction studies have focused on its binding affinity to androgen receptors, suggesting potential applications in drug design and development aimed at targeting hormonal pathways .

Case Studies

Several studies have documented the efficacy of using this compound in drug synthesis:

  • Bicalutamide Synthesis : A study demonstrated that the incorporation of this compound into the bicalutamide synthesis pathway significantly improved yield and reduced production costs due to its simple preparation process .
  • Anticancer Research : Preliminary studies on derivatives of this compound showed promising results in inhibiting cancer cell proliferation, highlighting its potential as a lead compound in anticancer drug development.

Mechanism of Action

The mechanism of action of 4-amino-2-fluoro-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in pharmaceutical applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile (CAS 1095188-12-7)
  • Structure: Amino (4), fluoro (3), trifluoromethyl (2).
  • Molecular Formula : C₈H₄F₄N₂.
  • Key Differences: The altered positions of fluoro and trifluoromethyl groups lead to distinct electronic effects.
4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6)
  • Structure: Amino (4), trifluoromethyl (2); lacks the fluoro substituent.
  • Molecular Formula : C₈H₅F₃N₂.
  • Applications: Used as a pharmaceutical intermediate, notably in bicalutamide synthesis. Regulatory limits (≤0.1% impurity) highlight its significance in drug safety .
  • Key Differences: Absence of the fluoro group reduces electronegativity and may enhance solubility in non-polar solvents .
2-Fluoro-4-(trifluoromethyl)benzonitrile (CAS 146070-34-0)
  • Structure: Fluoro (2), trifluoromethyl (4); lacks the amino group.
  • Molecular Formula : C₈H₃F₄N.
  • Key Differences: The electron-withdrawing trifluoromethyl group at position 4 and absence of an amino group diminish its reactivity in nucleophilic substitution reactions .

Functional Group Variants

4-Iodo-2-(trifluoromethyl)benzonitrile
  • Structure : Iodo (4), trifluoromethyl (2).
  • Molecular Formula : C₈H₃F₃IN.
  • Applications: Serves as a cross-coupling reagent in Suzuki-Miyaura reactions. The iodine atom facilitates catalytic transformations, unlike the amino group in the target compound .
  • Key Differences : Higher molecular weight (297.02 g/mol) and light sensitivity necessitate specialized storage conditions .
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile (CAS 143782-23-4)
  • Structure : Isothiocyanate (4), trifluoromethyl (2).
  • Molecular Formula : C₉H₃F₃N₂S.
  • Applications: Critical for synthesizing thioimidazolinones, such as enzalutamide intermediates. The isothiocyanate group enables covalent bonding with amines, a reactivity absent in the amino-fluoro derivative .

Pharmacologically Relevant Analogs

Metaflumizone Metabolite: 4-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}-benzonitrile
  • Structure : Ketone and trifluoromethylphenyl substituents.
  • Applications: An agrochemical metabolite with insecticidal activity. The ketone group differentiates its mechanism of action from amino-containing analogs .
ND-14: 4-(3-(4-(3-Cyanopropyl)-3-fluorophenyl)-4,4-dimethyl-5-oxo-2-thioxo-imidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile
  • Structure : Complex heterocyclic framework with multiple substituents.
  • Applications: Demonstrates anti-prostate cancer activity.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile Not explicitly listed C₈H₄F₄N₂ 204.12 NH₂ (4), F (2), CF₃ (3) Pharmaceutical intermediate (inferred)
4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile 1095188-12-7 C₈H₄F₄N₂ 204.12 NH₂ (4), F (3), CF₃ (2) Research chemical
4-Amino-2-(trifluoromethyl)benzonitrile 654-70-6 C₈H₅F₃N₂ 186.13 NH₂ (4), CF₃ (2) Bicalutamide impurity control
4-Iodo-2-(trifluoromethyl)benzonitrile 37580-1A C₈H₃F₃IN 297.02 I (4), CF₃ (2) Cross-coupling reagent
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile 143782-23-4 C₉H₃F₃N₂S 228.19 NCS (4), CF₃ (2) Enzalutamide intermediate

Research Findings and Implications

  • Electronic Effects: The trifluoromethyl group’s electron-withdrawing nature stabilizes the aromatic ring, while the amino group enhances solubility in polar solvents. The fluoro substituent in the target compound may reduce metabolic degradation in vivo compared to non-fluorinated analogs .
  • Synthetic Utility : Compounds like 4-iodo-2-(trifluoromethyl)benzonitrile are pivotal in palladium-catalyzed couplings, whereas isothiocyanate derivatives enable heterocyclic synthesis .
  • Biological Activity : Structural complexity (e.g., ND-14) correlates with enhanced target specificity in cancer therapy, suggesting that the target compound’s fluoro substituent could optimize pharmacokinetics in drug design .

Biological Activity

4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile is a compound that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. Its unique structural features, including an amino group, a fluorine atom, and a trifluoromethyl group, suggest potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and potential applications through a review of existing literature.

Chemical Structure and Properties

The molecular formula of this compound is C8H5F4N2. The presence of the trifluoromethyl (-CF3) group is known to enhance lipophilicity and improve binding affinity to biological targets, which is crucial for drug design.

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. Preliminary studies indicate that it may function as an enzyme inhibitor, potentially affecting metabolic pathways relevant to neurological disorders and other health conditions.

Enzyme Inhibition

Research has shown that compounds with similar structures can inhibit enzymes involved in critical biochemical pathways. For instance, the trifluoromethyl group can enhance the potency of inhibitors targeting specific enzymes such as BCAT1/2 (branched-chain amino acid transaminases), which are implicated in metabolic disorders .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Details
Enzyme Inhibition Potential inhibitor of BCAT1/2; may affect amino acid metabolism .
Antimicrobial Properties Similar compounds have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .
Drug Development Potential Investigated for therapeutic effects in neurological disorders; ongoing pharmacokinetic studies .
Material Science Applications Used as an intermediate in organic synthesis for developing novel materials.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : A study focused on benzonitrile derivatives found that modifications at the trifluoromethyl position significantly influenced enzyme inhibitory activity. The IC50 values indicated strong inhibition potential for certain analogs, suggesting that this compound may exhibit similar properties .
  • Antimicrobial Activity : Compounds related to this compound have been tested for their antibacterial properties. For example, a derivative demonstrated moderate activity against E. coli and S. aureus, highlighting the potential for further exploration in antimicrobial drug development .
  • Pharmacokinetics : Ongoing studies aim to elucidate the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Understanding these parameters is crucial for assessing its viability as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Amino-2-fluoro-3-(trifluoromethyl)benzonitrile in a laboratory setting?

  • Methodological Approach : A plausible synthetic route involves sequential functionalization of a benzotrifluoride precursor. For example:

Start with a halogenated trifluoromethylbenzene derivative (e.g., 4-bromo-3-fluoro-2-(trifluoromethyl)benzonitrile, as inferred from fluorinated analogs in ).

Perform nucleophilic amination using ammonia or a protected amine under catalytic conditions (e.g., Pd-mediated coupling).

Purify intermediates via recrystallization or column chromatography.

  • Key Considerations : Monitor reaction selectivity to avoid over-fluorination or unwanted side products. Use anhydrous conditions for amination steps. Reference fluorination techniques from analogs like 2-fluoro-4-(trifluoromethyl)benzonitrile .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Analytical Workflow :

  • Melting Point : Compare observed mp (141–145°C) with literature values .
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and trifluoromethyl groups (δ ~120 ppm in ¹⁹F NMR).
  • IR : Confirm nitrile stretch (~2240 cm⁻¹) and amine N-H bonds (~3400 cm⁻¹).
  • Mass Spectrometry : Verify molecular ion peak at m/z 186.13 (C₈H₅F₃N₂) .
  • Purity : Use HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities.

Advanced Research Questions

Q. What strategies can address conflicting spectroscopic data when characterizing fluorinated aromatic nitriles?

  • Resolution Protocol :

Cross-Validation : Compare data with structurally similar compounds (e.g., 4-fluoro-3-(trifluoromethyl)benzonitrile ).

Computational Modeling : Optimize geometry using DFT calculations (e.g., B3LYP/6-31G*) to predict NMR/IR spectra.

Isotopic Labeling : Use ¹⁵N-labeled amines to distinguish nitrile vs. amine signals in crowded spectra.

  • Case Study : Discrepancies in CAS numbers (e.g., 327-74-2 vs. 654-70-6 ) highlight the need to verify positional isomerism via X-ray crystallography or 2D NMR (COSY/NOESY) .

Q. How does the electronic environment influence the compound’s reactivity in cross-coupling reactions?

  • Electronic Effects :

  • The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, activating the aromatic ring for electrophilic substitution at the meta position.
  • The fluoro substituent directs reactions to the para position, while the amino group (-NH₂) acts as an electron donor, modulating reactivity.
    • Reactivity Insights :
  • Suzuki Coupling : The nitrile group stabilizes transition metals (e.g., Pd), but -CF₃ may hinder oxidative addition. Optimize using bulky ligands (e.g., SPhos) .
  • Buchwald-Hartwig Amination : Prefer aryl halides over nitriles due to competing cyano-group coordination.

Q. What are the implications of this compound’s substituents in drug discovery?

  • Medicinal Chemistry Applications :

  • The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability.
  • The amino group serves as a handle for derivatization (e.g., acylations, sulfonations) to create targeted inhibitors.
    • Case Example : Derivatives of 3-(trifluoromethyl)benzonitrile are explored as kinase inhibitors or PET tracers due to fluorine’s radiolabeling potential .

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